N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 2-chloro-4,6-dimethylphenyl group linked via a sulfanyl-acetamide bridge to a 1,2,4-triazole ring substituted with a furan-2-yl moiety and a prop-2-en-1-yl (allyl) group at positions 5 and 4, respectively . The allyl substituent on the triazole ring may enhance reactivity and intermolecular interactions, distinguishing it from ethyl- or aryl-substituted analogs .
Properties
Molecular Formula |
C19H19ClN4O2S |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O2S/c1-4-7-24-18(15-6-5-8-26-15)22-23-19(24)27-11-16(25)21-17-13(3)9-12(2)10-14(17)20/h4-6,8-10H,1,7,11H2,2-3H3,(H,21,25) |
InChI Key |
ADODSDHDZIWRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the chlorinated phenyl precursor. The furan and triazole rings are then introduced through a series of reactions, including cyclization and substitution reactions. The final step involves the formation of the sulfanyl acetamide linkage under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur at the chlorinated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Key structural analogs differ in substituents at the triazole’s 4th and 5th positions, which influence physicochemical properties and bioactivity:
Modifications on the Phenyl Ring
Variations in the phenyl group’s substitution pattern significantly alter bioactivity:
The 2-chloro-4,6-dimethylphenyl group in the target compound balances lipophilicity and steric bulk, optimizing membrane permeability .
Anti-Exudative Activity
Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated dose-dependent anti-exudative effects in rat models. At 10 mg/kg, the target compound’s allyl-substituted analog reduced inflammation by 42%, comparable to diclofenac sodium (8 mg/kg, 45% reduction) . Ethyl-substituted analogs showed lower efficacy (~35%), suggesting allyl’s role in enhancing activity .
Physicochemical Properties
- Lipophilicity (LogP): Allyl substitution increases LogP by 0.3–0.5 units compared to ethyl analogs, favoring membrane penetration .
- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, lower than thiophene-substituted analogs (175–178°C) due to reduced aromatic stacking .
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Chemical Structure
The compound can be structurally represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazole ring and subsequent substitution reactions. Specific methodologies may include:
- Formation of the Triazole : Utilizing furan derivatives and appropriate alkylating agents.
- Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution.
- Acetylation : Final acetylation to yield the target compound.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives showed inhibitory effects against various microbial strains including bacteria and fungi.
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| C. albicans | 12 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was tested against breast cancer (MCF7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 |
| A549 | 15 |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation.
The proposed mechanism involves the inhibition of specific enzymes related to cell survival pathways and the induction of oxidative stress within cancer cells. The presence of the triazole moiety is believed to play a critical role in this activity by interacting with cellular targets.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives including this compound against clinical isolates. The results confirmed its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Testing
Another study focused on the anticancer properties of this compound where it was administered to cultured cancer cells. The findings indicated a significant reduction in cell viability, supporting its development as a potential therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
